

# Enbezotinib: A Head-to-Head Comparison with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Enbezotinib (formerly TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both rearranged during transfection (RET) and SRC family kinases.[1] Alterations in the RET proto-oncogene are known drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] The dual inhibition of RET and SRC was intended to provide a therapeutic advantage, potentially overcoming resistance mechanisms observed with other RET-targeted therapies.[1] However, the clinical development of Enbezotinib was discontinued in May 2023 due to an adverse risk-benefit profile observed in the Phase 1/2 SWORD-1 trial.[4] This guide provides a comprehensive head-to-head comparison of Enbezotinib with other relevant TKIs, supported by available preclinical and clinical data.

## **Data Presentation**

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)



| Kinase<br>Target                       | Enbezoti<br>nib (TPX-<br>0046)         | Selpercat<br>inib<br>(LOXO-<br>292) | Pralsetini<br>b (BLU-<br>667)  | Dasatinib | Bosutinib | Saracatin<br>ib<br>(AZD0530<br>) |
|----------------------------------------|----------------------------------------|-------------------------------------|--------------------------------|-----------|-----------|----------------------------------|
| RET (Wild-<br>Type)                    | Low nM<br>potency                      | Potent                              | Potent                         | -         | -         | -                                |
| KIF5B-RET                              | ~1 nM<br>(Cell<br>Proliferatio<br>n)   | -                                   | -                              | -         | -         | -                                |
| CCDC6-<br>RET                          | < 10 nM<br>(pRET<br>Inhibition)        | -                                   | -                              | -         | -         | -                                |
| RET<br>V804M<br>(Gatekeep<br>er)       | Potent                                 | Effective                           | Effective                      | -         | -         | -                                |
| RET<br>G810R/C/S<br>(Solvent<br>Front) | 1-17 nM<br>(Cell<br>Proliferatio<br>n) | Resistant                           | Resistant                      | -         | -         | -                                |
| SRC                                    | Potent                                 | -                                   | -                              | Potent    | Potent    | 2.7 nM                           |
| ABL                                    | -                                      | -                                   | -                              | Potent    | Potent    | 30 nM                            |
| VEGFR2/K<br>DR                         | Spared                                 | >100-fold<br>selective<br>vs RET    | 87-fold<br>selective<br>vs RET | -         | -         | -                                |

Data compiled from multiple preclinical studies.[5][6][7][8][9][10] Exact IC50 values for direct comparison are not always available in the public domain. "Potent" indicates low nanomolar activity as described in the cited literature.

# **Table 2: Preclinical Antitumor Activity of Enbezotinib**



| Cancer Model                 | RET Alteration                          | Treatment                            | Outcome                                   |
|------------------------------|-----------------------------------------|--------------------------------------|-------------------------------------------|
| Ba/F3 Xenograft              | KIF5B-RET                               | 5 mg/kg Enbezotinib<br>(single dose) | >80% inhibition of RET phosphorylation[5] |
| Ba/F3 Xenograft              | KIF5B-RET G810R 5 mg/kg BID Enbezotinib |                                      | Tumor regression[5]                       |
| TT Cell-derived<br>Xenograft | RET C634W                               | 5 mg/kg BID<br>Enbezotinib           | Tumor regression[5]                       |
| NSCLC PDX (CTG-<br>0838)     | KIF5B-RET                               | 5 mg/kg BID<br>Enbezotinib           | Tumor regression[5]                       |
| CRC PDX (CR1520)             | NCOA4-RET                               | 5 mg/kg BID<br>Enbezotinib           | Tumor regression[5]                       |

PDX: Patient-Derived Xenograft; CRC: Colorectal Cancer

Table 3: Initial Clinical Efficacy from SWORD-1 Trial

(NCT04161391)

| Patient Population | Number of Patients | Outcome                                                                                                    |  |
|--------------------|--------------------|------------------------------------------------------------------------------------------------------------|--|
| RET TKI-Naïve      | 5                  | 4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. Two confirmed partial responses.[11][12] |  |
| RET TKI-Pretreated | 9                  | 3 patients showed tumor regressions of -44%, -27%, and -17%.[11][12]                                       |  |

Note: This is early data from a discontinued trial and should be interpreted with caution.

# **Signaling Pathways and Mechanism of Action**

Enbezotinib was designed as a dual inhibitor of RET and SRC.







RET Signaling Pathway: The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[13] Activating mutations or fusions in RET lead to constitutive, ligand-independent signaling.[2]





Click to download full resolution via product page

Caption: Canonical RET Signaling Pathway and Inhibition by Enbezotinib.



SRC Signaling Pathway and Rationale for Dual Inhibition: SRC is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, migration, and survival.[14] It can also mediate signaling crosstalk with other receptor tyrosine kinases like EGFR.[15] In the context of RET-driven cancers, SRC activation may contribute to resistance to RET-specific inhibitors. By inhibiting both RET and SRC, **Enbezotinib** was hypothesized to provide a more durable antitumor response.[1]



Click to download full resolution via product page

Caption: Simplified SRC Signaling Pathway and Inhibition by **Enbezotinib**.

# Experimental Protocols Cell Viability Assay (MTT/MTS Assay)

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.



#### Methodology:

- Cell Seeding: Cancer cell lines harboring specific RET alterations (e.g., KIF5B-RET, CCDC6-RET, or various point mutations) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- TKI Treatment: Cells are treated with a serial dilution of **Enbezotinib** or other TKIs (typically ranging from 0.1 nM to 10  $\mu$ M) for 72 hours. A vehicle control (DMSO) is also included.
- Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt solution is added to each well.
   Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.
- Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
- Data Analysis: The absorbance values are normalized to the vehicle control, and IC50 values (the concentration of the inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.

## **Western Blot for Kinase Phosphorylation**

This technique is used to detect the phosphorylation status of specific kinases (e.g., RET, SRC) and their downstream targets, providing a direct measure of inhibitor activity.

#### Methodology:

- Cell Lysis: Cells treated with TKIs for a specified time are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then



transferred to a nitrocellulose or PVDF membrane.

- Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-RET, anti-phospho-SRC) and total protein antibodies for loading control.
- Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
- Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

# **Experimental Workflow**

The following diagram illustrates a typical preclinical workflow for evaluating and comparing TKIs.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 1stoncology.com [1stoncology.com]
- 2. RET signaling pathway and RET inhibitors in human cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Selective RET Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Status of Src Inhibitors in Solid Tumor Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Enbezotinib: A Head-to-Head Comparison with Other Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10827848#head-to-head-comparison-of-enbezotinib-and-other-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com